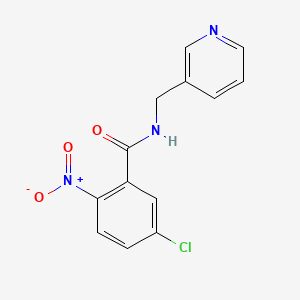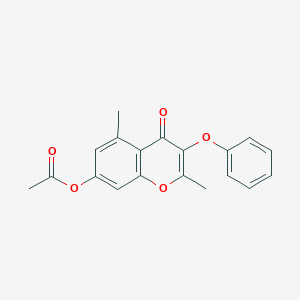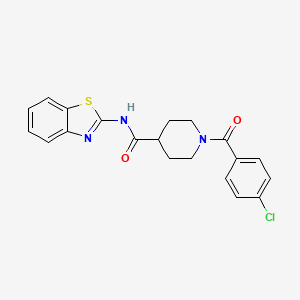![molecular formula C14H17N3S B5705485 N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)
N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a novel compound with potential applications in scientific research. It is a member of the cyclopentylpyrimidine family and has attracted attention due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to act as a competitive inhibitor of the target kinases by binding to the ATP-binding site. The compound has been shown to exhibit selectivity towards certain kinases, which may be attributed to the structural features of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several kinases, which may have implications in the treatment of cancer, inflammation, and other diseases. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine has several advantages as a research tool. It is a novel compound with a unique chemical structure, which may have implications in the development of new drugs. The compound has also been shown to exhibit potent inhibitory activity against several kinases, which may have implications in the treatment of cancer, inflammation, and other diseases. However, the compound also has some limitations. It is a relatively new compound, and further studies are needed to fully understand its biological activity and potential side effects. The compound may also require specialized equipment and techniques for its synthesis and analysis.
Orientations Futures
There are several future directions for research on N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action of the compound and its selectivity towards certain kinases. This may involve the use of computational modeling and structural biology techniques. Another direction is to investigate the potential therapeutic applications of the compound, particularly in the treatment of cancer and inflammation. This may involve the use of animal models and clinical trials. Finally, there is a need to optimize the synthesis method of the compound to improve its yield and purity. This may involve the use of new reagents and reaction conditions.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine has been described in the literature. The compound can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-aminothiophene with cyclopentanone to form the key intermediate, which is then converted to the final product through a series of reactions involving cyclization, reduction, and amidation. The synthesis method has been optimized to yield the compound in high purity and yield.
Applications De Recherche Scientifique
N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against several kinases, including PIM1, CDK2, and CDK9. These kinases are involved in various cellular processes, including cell cycle regulation, transcription, and apoptosis. Inhibition of these kinases has been implicated in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
N-cyclopentyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-5-9(4-1)17-13-12-10-6-3-7-11(10)18-14(12)16-8-15-13/h8-9H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURZCHJJCYVNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C4=C(CCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)



![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)
![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)




![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)